(E)-2-[1-[(E)-1-cyano-2-(cyclohexylamino)ethenyl]sulfonyl-2-(cyclohexylamino)ethenyl]sulfonyl-3-(cyclohexylamino)prop-2-enenitrile
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Overview
Description
(E)-2-[1-[(E)-1-cyano-2-(cyclohexylamino)ethenyl]sulfonyl-2-(cyclohexylamino)ethenyl]sulfonyl-3-(cyclohexylamino)prop-2-enenitrile is a complex organic compound characterized by multiple functional groups, including cyano, sulfonyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[1-[(E)-1-cyano-2-(cyclohexylamino)ethenyl]sulfonyl-2-(cyclohexylamino)ethenyl]sulfonyl-3-(cyclohexylamino)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Cycloaddition Reactions: These reactions are used to form the cyclohexyl rings present in the compound.
Sulfonylation Reactions: These reactions introduce the sulfonyl groups into the molecule, typically using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups, leading to the formation of oximes and nitriles.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique functional groups allow for the creation of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (E)-2-[1-[(E)-1-cyano-2-(cyclohexylamino)ethenyl]sulfonyl-2-(cyclohexylamino)ethenyl]sulfonyl-3-(cyclohexylamino)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
(E)-2-[1-[(E)-1-cyano-2-(cyclohexylamino)ethenyl]sulfonyl-2-(cyclohexylamino)ethenyl]sulfonyl-3-(cyclohexylamino)prop-2-enenitrile is unique due to its combination of cyano, sulfonyl, and amino groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets sets it apart from simpler compounds like dichloroaniline and tert-butyl carbamate.
Properties
IUPAC Name |
(E)-2-[1-[(E)-1-cyano-2-(cyclohexylamino)ethenyl]sulfonyl-2-(cyclohexylamino)ethenyl]sulfonyl-3-(cyclohexylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O4S2/c27-16-24(18-29-21-10-4-1-5-11-21)36(32,33)26(20-31-23-14-8-3-9-15-23)37(34,35)25(17-28)19-30-22-12-6-2-7-13-22/h18-23,29-31H,1-15H2/b24-18+,25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYBZGSNDXHYIQ-SIHVKLMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC=C(C#N)S(=O)(=O)C(=CNC2CCCCC2)S(=O)(=O)C(=CNC3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N/C=C(/S(=O)(=O)C(=CNC2CCCCC2)S(=O)(=O)/C(=C/NC3CCCCC3)/C#N)\C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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